bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate
Overview
Description
Bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate, also known as BNPP, is a chemical compound that has been used in various scientific research studies. BNPP is a derivative of phthalic acid and is synthesized through a reaction between 4-bromobenzyl bromide and dimethyl phthalate.
Mechanism of Action
The mechanism of action of bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell growth and division. It has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have cytotoxic effects on cancer cells, as well as antimicrobial and antifungal properties. It has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for developing anticancer drugs. However, its cytotoxic effects can also make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
Further research is needed to fully understand the potential applications of bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate in the fields of medicinal chemistry and drug development. Studies could focus on optimizing its synthesis and exploring its potential as a treatment for various diseases. Additionally, more research is needed to understand its mechanism of action and potential side effects.
Scientific Research Applications
Bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been investigated for its antimicrobial and antifungal properties.
properties
IUPAC Name |
bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br2NO8/c25-16-5-1-14(2-6-16)21(28)12-34-23(30)19-10-9-18(27(32)33)11-20(19)24(31)35-13-22(29)15-3-7-17(26)8-4-15/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWXZJNQNWPTEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br2NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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